

The Discovery and Development of EMD-1204831: A Selective c-Met Inhibitor

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Compound of Interest		
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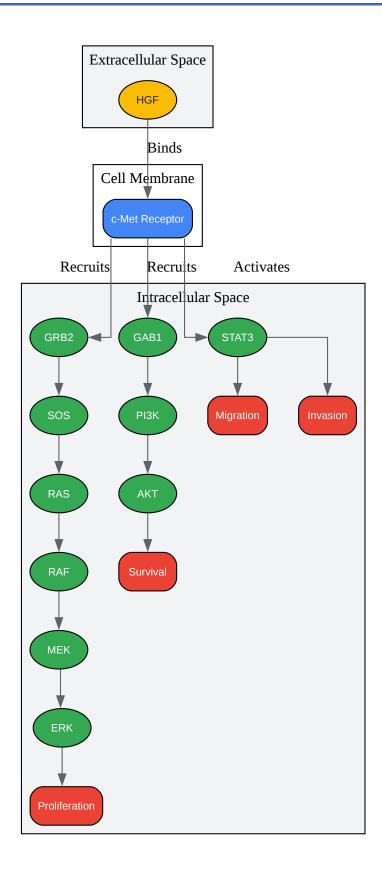
This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of **EMD-1204831**, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The dysregulation of the c-Met signaling pathway is a critical driver in the pathogenesis and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] **EMD-1204831** emerged from a high-throughput screening campaign and subsequent lead optimization as a promising candidate for targeted cancer therapy.[5]

Introduction to the c-Met Signaling Pathway

The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in embryonic development, tissue regeneration, and wound healing.[6][7] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively regulate cell proliferation, survival, migration, and invasion.[4][6]

In oncology, aberrant c-Met signaling, driven by mechanisms such as gene amplification, mutation, or protein overexpression, is associated with tumor growth, angiogenesis, and metastasis.[1][6] This makes the c-Met pathway a compelling target for the development of novel anticancer agents.[2]





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Caption: The c-Met Signaling Pathway.



Discovery and Optimization of EMD-1204831

EMD-1204831 was identified through a high-throughput screening (HTS) campaign that identified 3-(diethylamino)propyl N-[3-[[5-(3,4-dimethoxyphenyl)-2-oxo-6H-1,3,4-thiadiazin-3-yl]methyl]phenyl]carbamate as a lead structure with an IC50 of 30 nM for the c-Met enzyme.[5] Subsequent optimization of this initial hit for improved potency, efficacy, pharmacokinetic properties, and safety profile led to the identification of **EMD-1204831**.[5] The co-crystal structure of the initial hit revealed a DFG-in binding conformation, interacting with the main chain nitrogen atoms of Met1160 in the hinge region and Asp1222.[5]

Biochemical and Cellular Activity

EMD-1204831 is a competitive and selective inhibitor of c-Met kinase activity.[8] Its inhibitory activity has been characterized through various biochemical and cell-based assays.

Quantitative Data Summary



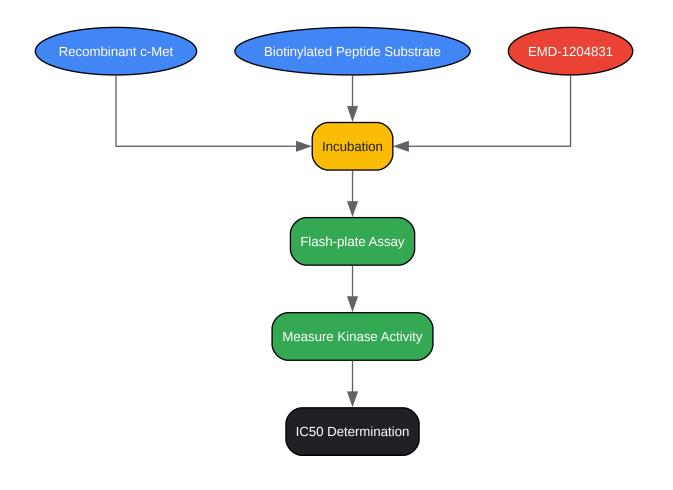
Assay Type	Target/Cell Line	Endpoint	EMD-1204831 IC50 (nM)	Reference
Biochemical Assay	Recombinant human c-Met kinase domain	Kinase Inhibition	9	[7][8]
Biochemical Assay	Enzymatic c-Met kinase	Kinase Inhibition	12	[5]
Cell-based Assay	A549 (HGF- induced c-Met phosphorylation)	c-Met Phosphorylation	15	[8]
Cell-based Assay	EBC-1 (c-Met amplified)	c-Met Phosphorylation	12	[8]
Cell-based Assay	Cellular c-Met kinase	Kinase Inhibition	15	[5]
Cell Viability Assay	Hs746T	Cell Viability	4.72	[9]
Cell Viability Assay	EBC-1	Cell Viability	12.1	[9]
Cell Viability Assay	MKN-45	Cell Viability	49.3	[9]

Selectivity Profile

The selectivity of **EMD-1204831** was assessed against a large panel of human kinases. It demonstrated exceptional selectivity for c-Met, with an inhibitory activity more than 3,000-fold higher than for the other 241 human kinases tested.[8] At a concentration of 10 μ mol/L, none of the other kinases were inhibited by more than 50%.[8]

Experimental Protocols Biochemical Kinase Assay





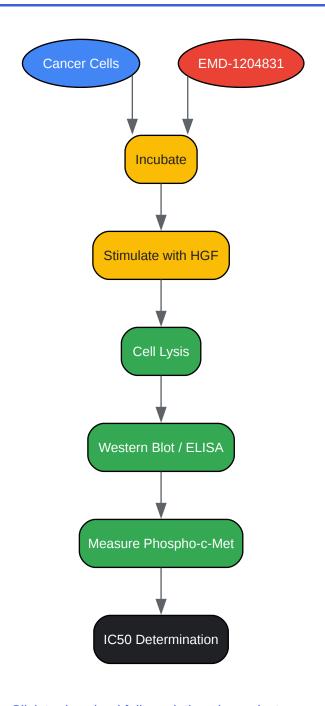
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Caption: Biochemical Kinase Assay Workflow.

The biochemical activity of **EMD-1204831** was determined using a flash-plate assay with recombinant human c-Met kinase domain and a biotinylated peptide substrate.[8] The inhibitor, enzyme, and substrate were incubated together, and the level of substrate phosphorylation was measured to determine the extent of kinase inhibition.[8]

Cellular c-Met Phosphorylation Assay





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Caption: Cellular Phosphorylation Assay Workflow.

To assess the inhibition of c-Met phosphorylation in a cellular context, cancer cell lines such as A549 (HGF-dependent) and EBC-1 (c-Met amplified) were utilized.[8] Cells were treated with varying concentrations of **EMD-1204831**. For HGF-dependent models, cells were stimulated with HGF to induce c-Met phosphorylation.[8] Following treatment, cells were lysed, and the levels of phosphorylated c-Met were quantified using Western blotting or ELISA.[8]



In Vivo Antitumor Activity

EMD-1204831 demonstrated significant antitumor activity in various preclinical xenograft models.[5] It was effective in tumors with both HGF-dependent and HGF-independent c-Met activation.[5] In models such as U87-MG glioblastoma, TPR-Met-transformed mouse fibroblasts, and Hs746T gastric cancer, complete tumor regressions were observed at doses as low as 6 mg/kg/day administered orally.[5] Pharmacokinetic and pharmacodynamic analyses revealed a dose- and time-dependent inhibition of c-Met phosphorylation in vivo.[5]

Conclusion

EMD-1204831 is a potent, highly selective, and orally bioavailable inhibitor of c-Met. Its robust preclinical profile, characterized by strong inhibition of c-Met kinase activity, selectivity, and significant in vivo antitumor efficacy, established it as a promising candidate for clinical development in the treatment of c-Met-driven malignancies.[5][7][8] The data presented herein underscore the therapeutic potential of targeting the c-Met signaling pathway with selective inhibitors like **EMD-1204831**.

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